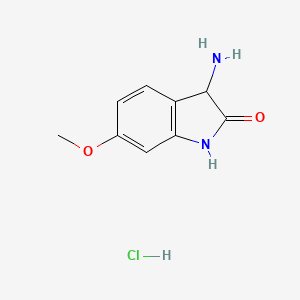
3-(3-Bromofenil)-2'-cianopropiofenona
Descripción general
Descripción
3-(3-Bromophenyl)-2'-cyanopropiophenone, also known as 3-BP2CP, is an organic compound that has been studied extensively in the scientific research community due to its potential applications in drug development and laboratory experimentation. This compound has a variety of properties that make it an attractive option for a number of scientific research applications, including its high solubility in organic solvents, its stability in a variety of pH conditions, and its low toxicity.
Aplicaciones Científicas De Investigación
Síntesis de Ftalocianinas Monoisoméricas
3-(3-Bromofenil)-2'-cianopropiofenona: se utiliza en la síntesis de ftalocianinas monoisoméricas. Estos compuestos son importantes debido a su estabilidad e intenso color, que son valiosos en tintes y pigmentos. También tienen aplicaciones en terapia fotodinámica para el tratamiento del cáncer .
Creación de Díadas Ftalocianina-Fulereno
Este compuesto juega un papel crucial en la creación de díadas ftalocianina-fulereno. Estas díadas se estudian por su potencial en células fotovoltaicas orgánicas debido a su capacidad para mejorar la absorción de luz y la separación de carga, lo que aumenta la eficiencia de las células solares .
Desarrollo de Semiconductores Orgánicos
El grupo bromofenil en This compound se puede utilizar para desarrollar semiconductores orgánicos. Estos materiales son esenciales para la electrónica flexible, incluidos los diodos orgánicos emisores de luz (OLED) y los transistores de película fina .
Intermediarios Farmacéuticos
Como intermedio, puede contribuir a la síntesis de diversos productos farmacéuticos. El átomo de bromo ofrece un sitio reactivo para modificaciones químicas adicionales, lo que es beneficioso para crear nuevas moléculas medicinales con posibles efectos terapéuticos .
Fabricación Agroquímica
Las características estructurales del compuesto lo hacen adecuado para sintetizar agroquímicos. Su reactividad puede conducir al desarrollo de nuevos pesticidas y herbicidas, contribuyendo a la productividad agrícola y el control de plagas .
Producción de Colorantes
En la producción de colorantes, This compound se puede utilizar para sintetizar moléculas complejas que exhiben las propiedades de color deseadas para textiles y tintas .
Investigación en Derivados de Cumarina
Sirve como precursor en la síntesis de derivados de cumarina. Estos derivados tienen diversas aplicaciones, como tintes láser, sondas biológicas y en el desarrollo de nuevos materiales ópticos .
Innovaciones en Ciencia de Materiales
La estructura única del compuesto es beneficiosa en la ciencia de materiales, particularmente en la creación de nuevos polímeros con propiedades mecánicas y térmicas específicas. Esto puede conducir a avances en recubrimientos, adhesivos y materiales compuestos .
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-2'-cyanopropiophenone is not fully understood, but it is believed to involve the inhibition of the enzymes DHFR and AChE. In the case of DHFR, 3-(3-Bromophenyl)-2'-cyanopropiophenone is believed to bind to the enzyme and prevent it from catalyzing the reduction of folate. In the case of AChE, 3-(3-Bromophenyl)-2'-cyanopropiophenone is believed to bind to the enzyme and prevent it from catalyzing the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Bromophenyl)-2'-cyanopropiophenone have not been extensively studied, but it is believed that the compound could potentially be used to treat a variety of diseases. In particular, inhibition of DHFR could potentially be used to treat certain forms of cancer, while inhibition of AChE could potentially be used to treat Alzheimer’s disease. Additionally, 3-(3-Bromophenyl)-2'-cyanopropiophenone has been studied for its potential as an anti-inflammatory agent, and it has been shown to have some anti-inflammatory activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-(3-Bromophenyl)-2'-cyanopropiophenone for laboratory experiments is its high solubility in organic solvents, which makes it easy to work with in the lab. Additionally, this compound is stable in a variety of pH conditions, which makes it suitable for a wide range of experiments. However, 3-(3-Bromophenyl)-2'-cyanopropiophenone is also toxic, and it should be handled with care in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3-Bromophenyl)-2'-cyanopropiophenone. First, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in drug development. Additionally, further research could be conducted to explore the potential of 3-(3-Bromophenyl)-2'-cyanopropiophenone as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 3-(3-Bromophenyl)-2'-cyanopropiophenone as a tool for laboratory experimentation, such as in the development of new drugs or in the study of biochemical and physiological processes.
Métodos De Síntesis
3-(3-Bromophenyl)-2'-cyanopropiophenone can be synthesized via a two-step process that involves the reaction of 3-bromophenol with 2-cyanopropiophenone. In the first step, 3-bromophenol is reacted with sodium hydroxide to form a sodium salt of 3-bromophenol. This reaction is conducted in a basic solution at room temperature. In the second step, the sodium salt is reacted with 2-cyanopropiophenone in a basic solution at room temperature. This reaction yields 3-(3-Bromophenyl)-2'-cyanopropiophenone as the final product.
Propiedades
IUPAC Name |
2-[3-(3-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAIUSXIVCARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251638 | |
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-09-7 | |
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



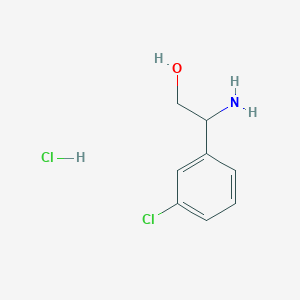


![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)

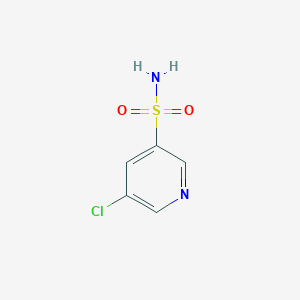
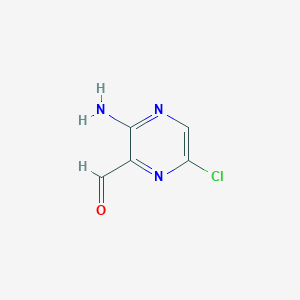
![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)
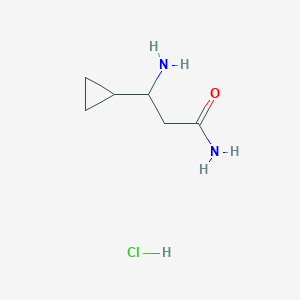

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

